molecular formula C20H32N2O B12748325 Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl- CAS No. 128960-10-1

Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl-

Cat. No.: B12748325
CAS No.: 128960-10-1
M. Wt: 316.5 g/mol
InChI Key: KOBBXTNLFUYMAG-UHFFFAOYSA-N
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Description

Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl- is a complex organic compound with a unique structure that includes a piperidine ring, a phenylmethyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl- typically involves multiple steps. One common method includes the reaction of 1-(phenylmethyl)-4-piperidone with a propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pentanamide: A simpler analog without the phenylmethyl and piperidine groups.

    N-(4-Methoxyphenyl)pentanamide: A derivative with a methoxy group on the phenyl ring.

    1-Pentanamine: A related compound with an amine group instead of the amide.

Uniqueness

Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

128960-10-1

Molecular Formula

C20H32N2O

Molecular Weight

316.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-propylpentanamide

InChI

InChI=1S/C20H32N2O/c1-3-8-18(9-4-2)20(23)21-19-12-14-22(15-13-19)16-17-10-6-5-7-11-17/h5-7,10-11,18-19H,3-4,8-9,12-16H2,1-2H3,(H,21,23)

InChI Key

KOBBXTNLFUYMAG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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